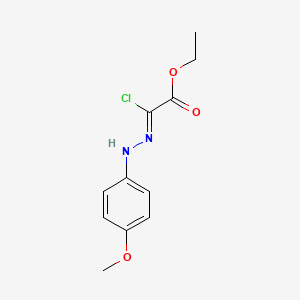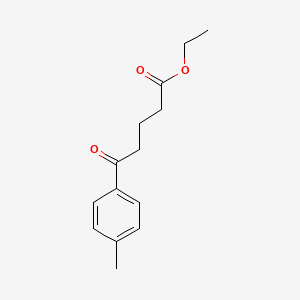
Ethyl 5-(4-methylphenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes spectroscopic properties (UV-Vis, IR, NMR, etc.) and any characteristic reactions .Applications De Recherche Scientifique
Organic Peroxides Synthesis : Ethyl 5-(4-methylphenyl)-5-oxovalerate is involved in the reaction of hydrogen peroxide with ethyl 4-oxovalerate, yielding ethyl 4,4-dihydroperoxyvalerate. This process is notable in the synthesis of organic peroxides, highlighting the compound's relevance in organic chemistry (Cubbon & Hewlett, 1968).
Thermodynamic Properties in Tetrahydropyrimidine Derivatives : Research on tetrahydropyrimidine derivatives, which include ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, focuses on their combustion energies, enthalpies of formation, and thermodynamic properties. These properties are essential for understanding the energy potential and stability of these compounds in various applications (Klachko et al., 2020).
Chemical Reactivity and Derivative Formation : The compound's reactivity with monosubstituted hydrazines is studied, leading to the formation of various pyrazole derivatives. This showcases its utility in creating diverse chemical structures for potential applications in pharmaceuticals and materials science (Kurihara et al., 1980).
Synthesis of Chiral α-Hydroxy-γ-Butyrolactone : Ethyl 5-(4-methylphenyl)-5-oxovalerate plays a role in the asymmetric hydrogenation of ethyl 2,4-dioxovalerate, leading to the synthesis of chiral α-hydroxy-γ-butyrolactone. This process is significant in the field of stereochemistry and the synthesis of chiral compounds (Blandin et al., 1998).
Antitumor Activity Studies : The compound is associated with the synthesis of specific pyridine derivatives, which have shown potential as antimitotic agents, demonstrating antitumor activity in mice. This application is critical for the development of new anticancer drugs (Temple et al., 1992).
Corrosion Inhibition in Mild Steel : Pyranpyrazole derivatives, synthesized from compounds like ethyl 5-(4-methylphenyl)-5-oxovalerate, are investigated as corrosion inhibitors for mild steel. This application is vital for industrial processes and the protection of metal structures (Dohare et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-(4-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-13(15)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBLTUWFXVZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501481 |
Source


|
| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methylphenyl)-5-oxovalerate | |
CAS RN |
42482-94-0 |
Source


|
| Record name | Ethyl 5-(4-methylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

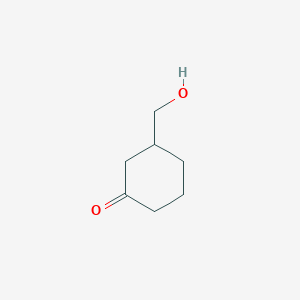
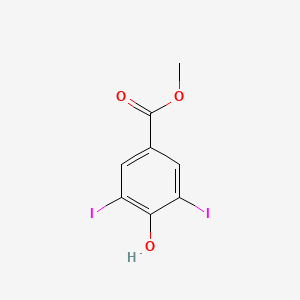

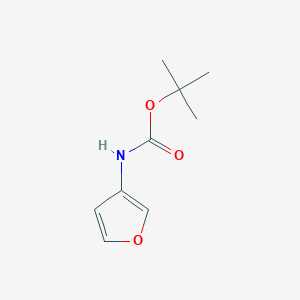
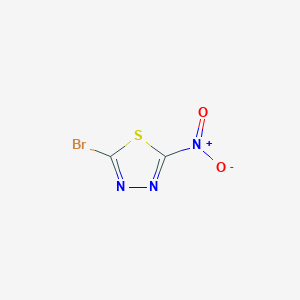
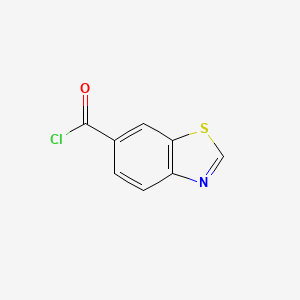
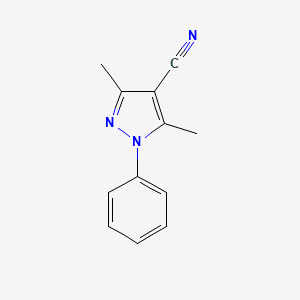
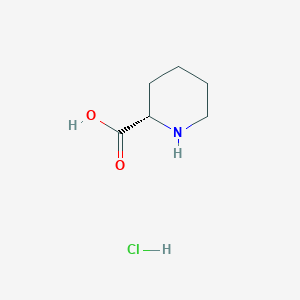
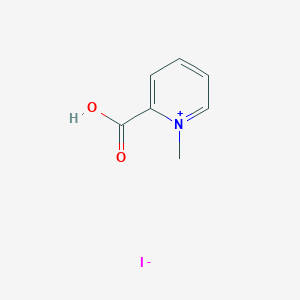
![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)
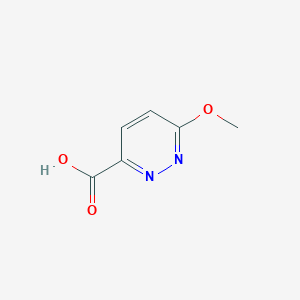
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)
